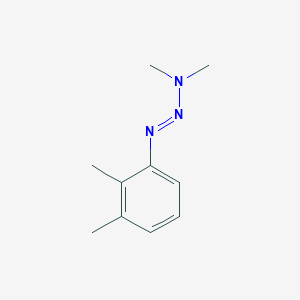
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is a chemical compound characterized by its unique structure, which includes a triazene group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,3-dimethylaniline with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of (1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo cleavage to release reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene: shares similarities with other triazene compounds, such as:
Uniqueness
- This compound is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The position of the methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52388-49-5 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H15N3/c1-8-6-5-7-10(9(8)2)11-12-13(3)4/h5-7H,1-4H3 |
InChI Key |
RXDLJQYWYBREMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


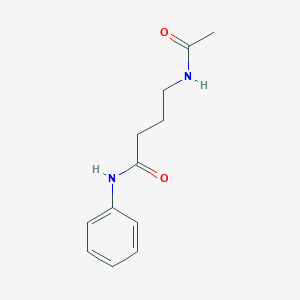
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
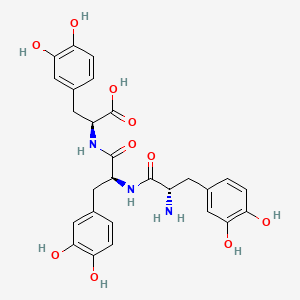
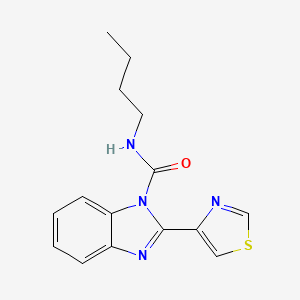
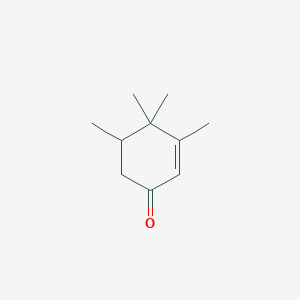
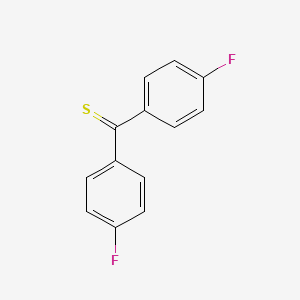
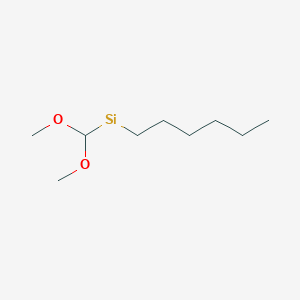
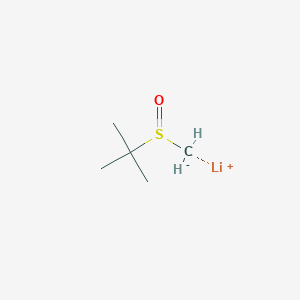

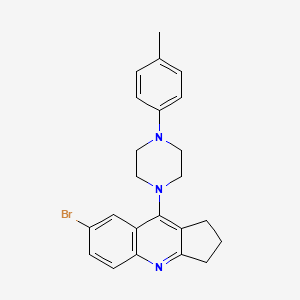
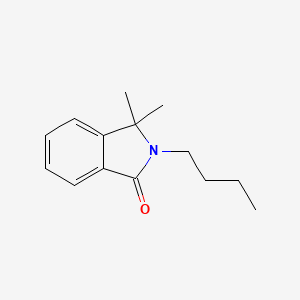
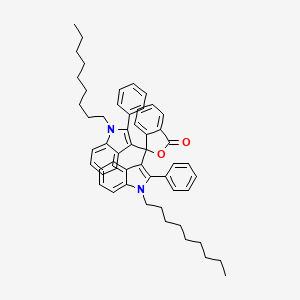
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
